molecular formula C14H17F2NO4 B6185051 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid CAS No. 2349980-60-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No. B6185051
CAS RN: 2349980-60-3
M. Wt: 301.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, often referred to as TB-DFPP, is an organofluorine compound with a wide range of applications. It is a versatile molecule that has been used in many fields of research, such as medicinal chemistry, organic synthesis, and nanomaterials. TB-DFPP has been studied for its unique properties, including its ability to interact with other molecules and its potential role in the development of new drugs.

Scientific Research Applications

TB-DFPP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and nanomaterials. In medicinal chemistry, TB-DFPP has been used to synthesize a variety of drugs, including antifungal and anti-inflammatory agents. In organic synthesis, TB-DFPP can be used to synthesize a variety of organofluorine compounds. Finally, TB-DFPP has been used to synthesize nanomaterials, such as nanotubes and nanowires.

Mechanism of Action

TB-DFPP has a unique mechanism of action due to its ability to interact with other molecules. It has been shown to interact with the amino acid tryptophan, which is found in proteins. This interaction can lead to the formation of a complex, which can then interact with other molecules in the body. This interaction can result in a variety of effects, including the inhibition of enzymes, the alteration of gene expression, and the activation of cell signaling pathways.
Biochemical and Physiological Effects
TB-DFPP has been studied for its potential biochemical and physiological effects. In animal studies, TB-DFPP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory molecules. Additionally, TB-DFPP has been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition can lead to an increase in cAMP, which can lead to a variety of effects, including the inhibition of inflammatory responses.

Advantages and Limitations for Lab Experiments

TB-DFPP has a number of advantages for laboratory experiments. It is a versatile molecule that can be used to synthesize a variety of organofluorine compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using TB-DFPP for laboratory experiments. It is a highly reactive compound, so it must be handled with care. Additionally, it can be difficult to obtain in large quantities, as it is not widely available.

Future Directions

TB-DFPP has the potential to be used in a variety of future research applications. For example, it could be used to synthesize new drugs or to study the effects of organofluorine compounds on proteins. Additionally, it could be used to study the effects of organofluorine compounds on cell signaling pathways. Finally, it could be used to develop nanomaterials with unique properties.

Synthesis Methods

TB-DFPP can be synthesized through a variety of methods, including the use of catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and direct fluorination. The most commonly used method is the palladium-catalyzed cross-coupling reaction, which involves the use of a palladium catalyst to convert an aryl halide into an aryl-fluorinated compound. This method is simple, efficient, and cost-effective. Additionally, it can be used to synthesize a variety of organofluorine compounds, including TB-DFPP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves the protection of the amine group, followed by the addition of the difluorophenyl group, and then the deprotection of the amine group.", "Starting Materials": [ "Phenylalanine", "tert-Butyl dicarbonate", "3,3-Difluorobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group of phenylalanine with tert-butyl dicarbonate in the presence of sodium hydroxide and methanol to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid", "Reduction of 3,3-difluorobenzaldehyde with sodium borohydride in the presence of methanol to form 3,3-difluorobenzyl alcohol", "Activation of the carboxylic acid group of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid with hydrochloric acid and diethyl ether to form the acid chloride", "Addition of 3,3-difluorobenzyl alcohol to the acid chloride in the presence of triethylamine to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid", "Deprotection of the amine group with hydrochloric acid and methanol to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid" ] }

CAS RN

2349980-60-3

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.